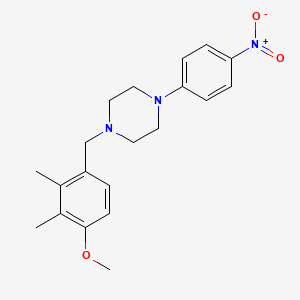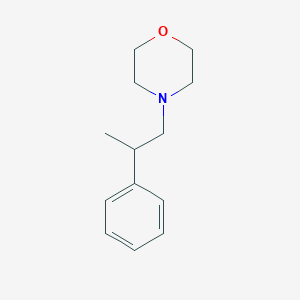![molecular formula C15H14N4O2 B5182216 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine](/img/structure/B5182216.png)
2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine, also known as DMPI, is a small molecule that has gained attention in scientific research for its potential as a therapeutic agent. DMPI belongs to the imidazole family of compounds and has a unique chemical structure that makes it an interesting target for synthesis and investigation.
作用机制
The mechanism of action of 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways in cells. 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in cell proliferation and survival. 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine has been shown to have a range of biochemical and physiological effects in cells and organisms. In vitro studies have shown that 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine can induce apoptosis, or programmed cell death, in cancer cells. 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In animal studies, 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine has been shown to have anti-inflammatory effects, reducing the severity of inflammation in models of rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine in laboratory experiments is its relatively simple chemical structure, which makes it easy to synthesize and modify. 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine. One area of interest is the development of 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the specific molecular targets of 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine and the mechanisms by which it exerts its biological effects. Additionally, further studies are needed to evaluate the safety and efficacy of 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine in animal models and eventually in clinical trials. Overall, 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine is a promising compound with potential applications in a variety of scientific fields.
合成方法
2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with 1,2-diaminobenzene in the presence of a palladium catalyst. Another method involves the reaction of 2-chloronicotinic acid with 2,3-diaminopyridine in the presence of a copper catalyst. Both methods result in the formation of 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine with high yields and purity.
科学研究应用
2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine has been shown to have potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-(5,5-dimethyl-1,3-dioxido-2-pyridin-3-ylimidazole-1,3-diium-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-15(2)13(12-7-3-4-9-17-12)18(20)14(19(15)21)11-6-5-8-16-10-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQQIQIGPWULHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C(=[N+]1[O-])C2=CN=CC=C2)[O-])C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyl-1,3-dioxido-2-pyridin-3-ylimidazole-1,3-diium-4-yl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate](/img/structure/B5182181.png)


![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide](/img/structure/B5182199.png)

![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)
![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)

![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)